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molecular formula C4H9N B8305002 Methylideneisopropylamine

Methylideneisopropylamine

Cat. No. B8305002
M. Wt: 71.12 g/mol
InChI Key: MGKTYORWSGVLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05126448

Procedure details

In 150 ml of glacial acetic acid was dissolved 33.6 g of benzo[b]thiophene, and 50 ml of a benzene solution of 19.6 g of methylideneisopropylamine was added dropwise to the solution under ice-cooling. After allowing the temperature to rise to room temperature and stirring the mixture for 2 days, the reaction mixture was poured in 500 ml of water and washed thrice with 100 ml of ether. The aqueous layer thus formed was adjusted to pH 10.0 with an aqueous 5N sodium hydroxide solution and extracted 4 times with 100 ml ethyl acetate. The ethyl acetate layer was collected, washed with an aqueous saturated sodium chloride solution, dried by sodium sulfate, dried, then dried under reduced pressure, and the product was subjected to silica gel column chromatography to provide 30.8 g (yield of 60%) of (benzo[b]thiophen-3-ylmethyl)isopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.C1C=CC=CC=1.[CH2:16]=[N:17][CH:18]([CH3:20])[CH3:19].[OH-].[Na+]>C(O)(=O)C.O>[S:1]1[CH:5]=[C:4]([CH2:16][NH:17][CH:18]([CH3:20])[CH3:19])[C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
19.6 g
Type
reactant
Smiles
C=NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring the mixture for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
WASH
Type
WASH
Details
washed thrice with 100 ml of ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer thus formed
EXTRACTION
Type
EXTRACTION
Details
extracted 4 times with 100 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was collected
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by sodium sulfate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
S1C2=C(C(=C1)CNC(C)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 30.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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